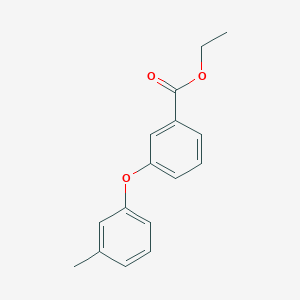

Ethyl 3-(m-tolyloxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

ethyl 3-(3-methylphenoxy)benzoate |

InChI |

InChI=1S/C16H16O3/c1-3-18-16(17)13-7-5-9-15(11-13)19-14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3 |

InChI Key |

BGYJAOOVRHKNEL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 M Tolyloxy Benzoate

Catalytic Approaches in the Formation of Ethyl 3-(m-Tolyloxy)benzoate

The synthesis of this compound can be approached via two primary retrosynthetic disconnections. The first involves forming the ether bond between a pre-functionalized benzoate (B1203000) and a tolyl derivative. The second strategy involves the esterification of a pre-formed diaryl ether carboxylic acid. Both pathways rely heavily on modern catalytic methods to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Strategies for Ether Linkage Formation

The construction of the diaryl ether C-O bond is a cornerstone of the synthesis. Historically, high temperatures and stoichiometric copper were required, but contemporary methods utilize catalytic amounts of transition metals, primarily copper and palladium. wikipedia.orgnih.gov

Ullmann Condensation (Copper-Catalyzed): The Ullmann reaction is a classical and widely used method for forming C-O bonds. wikipedia.orgorganic-chemistry.org Modern protocols have significantly improved upon the harsh conditions of the original procedure by incorporating soluble copper catalysts and various ligands. mdpi.com The synthesis of the 3-(m-tolyloxy)benzoate framework can be achieved by coupling either ethyl 3-halobenzoate with m-cresol (B1676322) or ethyl 3-hydroxybenzoate with a 3-halotoluene. Copper(I) salts, such as CuI or CuBr·SMe₂, are commonly used as catalysts in conjunction with ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine to enhance catalyst solubility and activity. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination (Palladium-Catalyzed): Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been successfully adapted for the synthesis of diaryl ethers. organic-chemistry.orgrsc.org This palladium-catalyzed approach often proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance. organic-chemistry.org The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition with an aryl halide, followed by coordination of the phenoxide and subsequent reductive elimination to yield the diaryl ether. The choice of phosphine (B1218219) ligand (e.g., bulky, electron-rich alkylphosphines) is critical for achieving high catalytic turnover and efficiency. organic-chemistry.org

| Parameter | Ullmann Condensation (Cu-catalyzed) | Buchwald-Hartwig Etherification (Pd-catalyzed) |

|---|---|---|

| Catalyst Precursor | CuI, Cu₂O, CuBr·SMe₂ | Pd(OAc)₂, Pd₂(dba)₃ |

| Typical Ligands | 1,10-Phenanthroline, N,N-Dimethylglycine, 8-Hydroxyquinoline | Bulky phosphines (e.g., XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | DMF, DMSO, Toluene, Pyridine | Toluene, Dioxane |

| Temperature (°C) | 90 - 140 | 80 - 110 |

Esterification Protocols for Benzoate Moiety Construction

An alternative synthetic route involves the initial formation of 3-(m-tolyloxy)benzoic acid, followed by esterification with ethanol (B145695). This approach is particularly useful if the diaryl ether acid is a more accessible intermediate.

Fischer-Speier Esterification: This is the most direct and classical method for esterification, involving the reaction of the carboxylic acid with an excess of ethanol under acidic catalysis. masterorganicchemistry.com Common catalysts include strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of this compound, ethanol is often used as the solvent, and water is removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comstudy.com

Other methods for esterification include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol. However, for industrial-scale synthesis, the acid-catalyzed Fischer esterification is often preferred due to its cost-effectiveness. study.com

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier | Ethanol (excess), H₂SO₄ or p-TsOH (catalytic) | Reflux in ethanol, often with water removal | Economical, equilibrium-driven, suitable for large scale |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Pyridine | Two-step process, often at room temperature | High yield, not atom-economical, generates corrosive byproducts |

| Coupling Agent | Ethanol, DCC or EDC, DMAP (catalytic) | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | Mild conditions, good for sensitive substrates, generates solid byproduct |

Application of Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes sustainability, guided by the twelve principles of green chemistry. nih.govpeptide.com Several of these principles can be applied to the synthesis of this compound.

Catalysis: The use of catalytic rather than stoichiometric amounts of transition metals (Principle 9) is inherent to both the Ullmann and Buchwald-Hartwig reactions, which minimizes metal waste. greenchemistry-toolkit.org

Atom Economy: Fischer esterification has a high atom economy, with water being the only byproduct. greenchemistry-toolkit.org In contrast, methods involving acyl chlorides or coupling agents are less atom-economical.

Safer Solvents and Reagents: Efforts are ongoing to replace hazardous solvents like DMF with greener alternatives such as DMSO or even water in some Ullmann-type couplings. pnas.org For esterification, using solid acid catalysts (e.g., zeolites, ion-exchange resins) can replace corrosive mineral acids, simplifying workup and allowing for catalyst recycling. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for both etherification and esterification reactions, leading to significant energy savings (Principle 6). researchgate.net

Mechanistic Investigations of Reaction Pathways Leading to this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols, improving yields, and designing more efficient catalysts.

Kinetic Studies of Key Synthetic Steps

Kinetic analysis provides quantitative insight into reaction rates and the influence of various parameters, such as reactant concentration and temperature.

For the Ullmann C-O coupling , kinetic studies have been instrumental in elucidating the mechanism. Reaction Progress Kinetic Analysis (RPKA) often reveals complex rate dependencies. acs.org For many systems, the reaction is found to be first-order with respect to the aryl halide and the copper catalyst. researchgate.net An apparent activation energy of around 55 kJ·mol⁻¹ has been observed for a Cu(0)-catalyzed C-O coupling, suggesting a surface-mediated reaction that can be described by a Langmuir-Hinshelwood kinetic model. acs.org These studies help to discern the rate-determining step, which is often the oxidative addition of the aryl halide to the copper center.

The Fischer esterification is a classic example of an equilibrium reaction. Kinetic studies show that the forward reaction is typically first-order in the carboxylic acid and first-order in the alcohol under acidic conditions. The rate is dependent on the concentration of the protonated carbonyl intermediate, which is the active electrophile. youtube.com

| Entry | [Aryl Halide] (M) | [Phenol] (M) | [Cu Catalyst] (mol%) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.12 | 5 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.12 | 5 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.24 | 5 | 1.0 x 10⁻⁵ |

| 4 | 0.1 | 0.12 | 10 | 2.0 x 10⁻⁵ |

Note: Data are illustrative, showing first-order dependence on aryl halide and catalyst, and zero-order on phenol.

Elucidation of Transition States and Intermediates via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. acs.org

For the Ullmann reaction , DFT calculations have been used to compare the energetics of different proposed mechanisms, including oxidative addition/reductive elimination, single-electron transfer (SET), and σ-bond metathesis. nih.govscispace.com These studies suggest that the reaction likely proceeds via the initial formation of a Cu(I)-phenoxide complex. nih.gov The subsequent step, the activation of the aryl halide, is often the rate-determining step, and its pathway can be influenced by the nature of the ligand. doi.org Computational models can predict the geometries of intermediates and transition states, providing a detailed picture of the catalytic cycle. acs.org

In palladium-catalyzed etherification , computational studies have been crucial in understanding the roles of bulky phosphine ligands. chemrxiv.org These ligands facilitate the reductive elimination step—the formation of the C-O bond from a Pd(II) intermediate—which is often rate-limiting. DFT calculations can quantify the activation barriers for oxidative addition and reductive elimination, helping to rationalize catalyst performance and guide the design of new, more active catalytic systems. frontiersin.org

| Computational Output | Mechanistic Insight Provided |

|---|---|

| Reaction Energy Profile | Identifies the rate-determining step and overall reaction thermodynamics. |

| Transition State (TS) Geometry | Reveals the atomic arrangement at the point of highest energy, confirming the bond-forming/breaking process. |

| Intermediate Structures | Characterizes the stable species along the reaction pathway (e.g., Cu(I)/Cu(III) or Pd(0)/Pd(II) complexes). |

| Activation Energy (ΔG‡) | Quantifies the kinetic barrier for a given step; allows comparison of competing pathways. |

Based on a thorough review of available scientific literature, there is no specific research data detailing the advanced synthetic methodologies for "this compound" that would be necessary to populate the requested article structure. The search for optimization of reaction conditions, specific solvent effects, and ligand design for the synthesis of this particular compound did not yield any dedicated studies.

The synthesis of diaryl ethers, the class of compounds to which this compound belongs, is generally well-documented, with the Ullmann condensation and Buchwald-Hartwig amination being prominent methods. These reactions are known to be sensitive to solvent choice and are often significantly enhanced by the use of specific ligands to chelate the copper or palladium catalysts. However, without experimental data specific to this compound, any discussion of solvent effects or ligand design would be purely speculative and generalized from other diaryl ether syntheses.

To fulfill the user's request with the required level of scientific accuracy and strict adherence to the specified outline focusing solely on "this compound," specific research dedicated to this compound is necessary. As no such research is publicly available at this time, it is not possible to generate the requested article.

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 3 M Tolyloxy Benzoate and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Ethyl 3-(m-Tolyloxy)benzoate

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing unequivocal evidence of its covalent structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the protons on the two separate aromatic rings. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethoxy group. The tolyl methyl group would appear as a singlet. The aromatic region would contain a complex set of multiplets corresponding to the eight aromatic protons.

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear at the lowest field (highest ppm value), while the aliphatic carbons of the ethyl and methyl groups will be found at the highest field.

To definitively assign these signals, a suite of 2D NMR experiments is employed:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivities within the same spin system. It would be used to confirm the connectivity within the ethyl group and to trace the coupling networks within each of the two aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations would be expected between the methylene protons of the ethyl group and the ester carbonyl carbon, and between protons on one aromatic ring and the carbons of the other ring through the ether linkage.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Note: Predicted values are based on established substituent effects and data from analogous compounds such as ethyl 3-methylbenzoate (B1238549) and ethyl 3-hydroxybenzoate. Actual experimental values may vary.

| Atom Number(s) | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| 1 | C | - | ~165.5 | H-2, H-4, H-6, H-1'a/b |

| 2 | CH | ~7.8 (d, 7.8) | ~131.0 | C-1, C-4, C-6 |

| 3 | C | - | ~156.0 | H-2, H-4, H-2', H-4' |

| 4 | CH | ~7.4 (t, 7.8) | ~129.5 | C-2, C-6 |

| 5 | CH | ~7.2 (dd, 7.8, 1.5) | ~124.0 | C-3, C-1 |

| 6 | CH | ~7.6 (s) | ~123.0 | C-2, C-4 |

| 1' | C | - | ~157.0 | H-2', H-6', H-5' |

| 2' | CH | ~6.9 (s) | ~118.0 | C-4', C-6', C-1' |

| 3' | C | - | ~140.0 | H-2', H-4', H-5', H-7' |

| 4' | CH | ~6.8 (d, 7.5) | ~122.0 | C-2', C-6' |

| 5' | CH | ~7.2 (t, 7.5) | ~130.0 | C-1', C-3' |

| 6' | CH | ~6.9 (d, 7.5) | ~117.0 | C-2', C-4', C-1' |

| 7' | CH₃ | ~2.3 (s) | ~21.5 | C-2', C-3', C-4' |

| 1''a/b | CH₂ | ~4.4 (q, 7.1) | ~61.0 | C-1, C-2'' |

| 2'' | CH₃ | ~1.4 (t, 7.1) | ~14.0 | C-1'' |

The diaryl ether linkage in this compound is not rigid, allowing for rotation around the C-O-C bonds. This results in multiple possible conformations (rotamers) that may coexist in equilibrium. Variable Temperature (VT) NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques to probe this conformational landscape. researchgate.netnih.gov

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At room temperature, if the rotation between conformers is fast on the NMR timescale, the observed spectrum will be an average of all contributing conformations. As the temperature is lowered, the rate of interconversion slows. If the energy barrier to rotation is high enough, this can lead to signal broadening and eventual decoalescence into separate sets of signals for each distinct conformer. This allows for the determination of the energy barriers to rotation and the relative populations of the conformers at different temperatures. researchgate.net

NOESY Experiments: The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. mdpi.com This is exceptionally useful for determining the preferred three-dimensional structure in solution. For this compound, NOESY cross-peaks would be expected between specific protons on the benzoate (B1203000) ring and the tolyloxy ring. The presence and intensity of these cross-peaks can be used to build a model of the dominant conformation. For example, an NOE between H-2 on the benzoate ring and H-2' or H-6' on the tolyloxy ring would provide strong evidence for a specific twisted conformation.

Mass Spectrometric Fragmentation Pathway Elucidation for this compound

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the unique elemental composition of the molecule, distinguishing it from other molecules that may have the same nominal mass. For this compound (C₁₆H₁₆O₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Interactive Table 2: Calculated Exact Masses for this compound (C₁₆H₁₆O₃) Adducts.

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) |

| [M]+• | C₁₆H₁₆O₃ | 256.10994 |

| [M+H]⁺ | C₁₆H₁₇O₃⁺ | 257.11777 |

| [M+Na]⁺ | C₁₆H₁₆NaO₃⁺ | 279.09971 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the molecular ion ([M]+•) or a protonated adduct ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides a roadmap of the molecule's structure.

Key fragmentation pathways for esters and diaryl ethers are well-established. pharmacy180.commiamioh.edu For this compound, the following fragmentations are anticipated:

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ester C-O bond is common for ethyl esters, leading to the formation of a stable m-(tolyloxy)benzoyl acylium ion. pharmacy180.com

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This results in a radical cation of 3-(m-tolyloxy)benzoic acid. pharmacy180.com

Cleavage of the ether bond: The diaryl ether linkage can cleave, leading to ions corresponding to the tolyloxy cation or the ethyl hydroxybenzoate radical cation, depending on where the charge is retained.

Subsequent fragmentations: The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions.

Interactive Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 256 | 211 | •OC₂H₅ (45) | m-(tolyloxy)benzoyl acylium ion |

| 256 | 228 | C₂H₄ (28) | 3-(m-tolyloxy)benzoic acid radical cation |

| 256 | 107 | C₉H₉O₂• (149) | Tolyloxy cation |

| 211 | 183 | CO (28) | m-tolyloxyphenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present and serve as a unique "molecular fingerprint."

For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of the ester and aromatic ether functionalities.

Ester Group: A very strong and sharp absorption band for the carbonyl (C=O) stretch is expected in the IR spectrum, typically around 1720-1740 cm⁻¹. researchgate.net Two distinct C-O stretching vibrations are also characteristic of esters, one for the C-C(=O)-O linkage and another for the O-CH₂ linkage, appearing in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

Aromatic Ether Group: Aryl ethers display two characteristic C-O-C stretching bands: an asymmetric stretch typically near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.com

Aromatic Rings: C-H stretching vibrations for the sp² hybridized carbons of the aromatic rings are expected just above 3000 cm⁻¹. libretexts.org Aromatic C=C in-ring stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

Aliphatic Groups: C-H stretching vibrations for the sp³ hybridized carbons of the ethyl and methyl groups are expected just below 3000 cm⁻¹. libretexts.org

Interactive Table 4: Characteristic Infrared (IR) and Raman Bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 3000 - 2850 | Medium | Medium |

| C=O Stretch | Ester | 1740 - 1720 | Strong | Medium |

| C=C Stretch (In-ring) | Aromatic | 1600 - 1450 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 | Strong | Medium |

| C-O Stretch | Ester | 1300 - 1150 | Strong | Medium |

| C-O-C Symmetric Stretch | Aryl Ether | ~1040 | Medium | Weak |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong | Weak |

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

The vibrational characteristics of this compound and related ester derivatives can be meticulously investigated by comparing experimentally obtained vibrational frequencies from techniques like Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy with theoretically predicted frequencies. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a standard and reliable method for predicting vibrational spectra. scirp.org

The process involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies at the optimized structure. A popular and effective method for such calculations is the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G. scirp.org

However, theoretical calculations often overestimate the vibrational frequencies due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To achieve a closer agreement between theoretical and experimental data, the computed frequencies are uniformly scaled. A scaling factor is applied to the calculated wavenumbers to minimize the deviation from the experimental values. This combined approach allows for a more precise assignment of the fundamental vibrational modes of the molecule.

For aromatic esters like this compound, key vibrational modes include the C=O stretching of the ester group, C-O stretching vibrations, and various aromatic C-H and C-C stretching modes. The carbonyl (C=O) stretching vibration is particularly strong and typically appears in the region of 1700-1750 cm⁻¹. researchgate.net Theoretical methods are adept at predicting this frequency with high accuracy after scaling.

Below is a representative table correlating hypothetical experimental FT-IR frequencies for a compound like this compound with scaled theoretical frequencies calculated using the DFT/B3LYP method.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Theoretically Predicted Frequency (Scaled, cm⁻¹) | Description of Motion |

|---|---|---|---|

| ν(C=O) | 1715 | 1722 | Carbonyl group stretching |

| νas(C-O-C) | 1275 | 1280 | Asymmetric ether C-O-C stretching |

| νs(C-O-C) | 1110 | 1115 | Symmetric ester C-O-C stretching |

| ν(Ar C-H) | 3060 | 3065 | Aromatic C-H stretching |

| ν(Ar C=C) | 1605, 1580, 1490 | 1600, 1585, 1495 | Aromatic ring C=C stretching |

X-ray Crystallographic Studies of this compound Derivatives

Analysis of Molecular Conformation and Crystal Packing

The molecular conformation of diaryl ether esters is characterized by the relative orientation of the two aromatic rings. A key parameter is the dihedral angle between the planes of the two rings. In related structures, these rings are typically not coplanar. For instance, in Phenyl 3-methoxy-4-phenoxybenzoate, the two outer phenyl rings form dihedral angles of 79.80° and 69.35° with the central benzene (B151609) ring. nih.gov Similarly, in a derivative of ethyl 4-[ (4-methylbenzyl)oxy]benzoate, the dihedral angles between the phenyl rings in the three conformationally different molecules of the asymmetric unit are 46.4°, 70.3°, and 62.2°. nih.gov This conformational flexibility is a hallmark of such molecules.

The conformation of the ethyl ester group is another important feature. The torsion angles within this group, such as the C—O—CH₂—CH₃ angle, can vary significantly, indicating considerable conformational freedom. nih.gov

Investigation of Intermolecular Interactions within the Crystal Lattice

The stability of the crystal lattice is determined by a network of intermolecular interactions. nsf.govmdpi.com In crystals of diaryl ether esters, non-conventional hydrogen bonds and other weak interactions play a crucial role in defining the supramolecular architecture.

Commonly observed interactions include weak C—H⋯O hydrogen bonds, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom (often from a carbonyl or ether group) of a neighboring molecule. nih.gov These interactions can link molecules into extended structures like ribbons or sheets. nih.gov Another significant interaction is the C—H⋯π interaction, where a C-H bond points towards the electron-rich face of an aromatic ring. nih.gov

While classical π-π stacking interactions (face-to-face arrangement of aromatic rings) can occur, they are not always the dominant feature, especially if the rings are sterically hindered or oriented unfavorably. In some reported structures of similar molecules, the centroid-to-centroid distances between aromatic rings are too large for effective π-stacking, and C—H⋯π interactions become more prominent in organizing the crystal packing. nih.gov These varied interactions create a complex and robust three-dimensional network that defines the crystal's properties.

The table below summarizes typical intermolecular interactions found in the crystal structures of analogous diaryl ether esters.

| Interaction Type | Donor (D) - Acceptor (A) | Typical Distance (Å) | Role in Crystal Structure |

|---|---|---|---|

| C—H⋯O | C-H (Aromatic or Aliphatic) ⋯ O=C (Ester) | 2.4 - 2.8 (H⋯O) | Links molecules into chains or ribbons |

| C—H⋯O | C-H (Aromatic) ⋯ O (Ether) | 2.5 - 2.9 (H⋯O) | Contributes to the overall 3D network |

| C—H⋯π | C-H ⋯ π-system (Aromatic ring) | 2.6 - 3.0 (H⋯centroid) | Stabilizes packing, often in herringbone motifs |

Computational Chemistry and Theoretical Modeling of Ethyl 3 M Tolyloxy Benzoate

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure of Ethyl 3-(m-Tolyloxy)benzoate

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. For this compound, DFT calculations are instrumental in understanding its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. youtube.comyoutube.com

For this compound, a theoretical FMO analysis can be performed using DFT calculations. The results of such an analysis would reveal the distribution of these orbitals across the molecule. Typically, in molecules of this type, the HOMO is localized on the electron-rich aromatic rings, particularly the one with the electron-donating tolyloxy group. The LUMO, conversely, is often distributed over the electron-withdrawing ester group and the adjacent benzene (B151609) ring.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov A hypothetical FMO analysis for this compound might yield the following data:

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Interactive Data Table: Users can sort the data by clicking on the table headers.

This relatively large energy gap would suggest that this compound possesses good kinetic stability. The precise energies and distributions would depend on the level of theory and basis set used in the DFT calculations. dergipark.org.tr

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

For this compound, the ESP map would likely show regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

Negative Potential: These regions are electron-rich and are susceptible to electrophilic attack. For this molecule, the negative potential would be concentrated around the oxygen atoms of the ether and carbonyl groups due to their high electronegativity and the presence of lone pairs of electrons. These areas are the most likely sites for protonation and interaction with electrophiles. nih.gov

Positive Potential: These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the aromatic rings and the ethyl group would exhibit positive potential. The carbonyl carbon of the ester group would also be a significant site of positive potential, making it a primary target for nucleophiles.

The ESP surface provides a clear, visual representation of the molecule's charge distribution, complementing the insights gained from FMO analysis.

Molecular Dynamics (MD) Simulations of this compound in Diverse Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of a system, including conformational changes and interactions with surrounding molecules.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be used to model the solvation of this compound in various solvents, such as water, ethanol (B145695), or a nonpolar solvent like hexane.

By simulating the molecule in a box of solvent molecules, it is possible to study:

Solvent Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand specific interactions like hydrogen bonding. For this compound, polar solvents would be expected to interact strongly with the ester group's oxygen atoms.

Thermodynamic Properties: Free energies of solvation can be calculated, which are crucial for understanding solubility and partitioning behavior.

These simulations would reveal how different solvents can affect the conformation and reactivity of this compound.

This compound is a flexible molecule with several rotatable bonds, particularly around the ether linkage and the ester group. This flexibility allows it to adopt a variety of conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and frequently occurring conformations.

An analysis of the simulation trajectory can provide a conformational ensemble, which is a collection of the different shapes the molecule adopts over time. Key parameters to analyze would include:

Dihedral Angle Distributions: The distribution of torsion angles around key bonds can reveal the preferred orientations of the aromatic rings and the ethyl group.

Radius of Gyration: This parameter provides a measure of the molecule's compactness and can indicate how the conformation changes in different environments.

Understanding the conformational preferences of this compound is essential for predicting its biological activity, as the shape of the molecule often dictates its ability to bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researcher.life While a QSAR model cannot be built for a single compound, a hypothetical QSAR study could be designed for a series of analogues of this compound to predict their potential biological activity.

To develop a QSAR model, a dataset of structurally related compounds with known activities is required. For a series of diaryl ether benzoate (B1203000) analogues, the following steps would be taken:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moments, and HOMO/LUMO energies.

Physicochemical descriptors: Like logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM), would be used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.govsphinxsai.com

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds. The model would also provide insights into the structural features that are most important for the desired biological activity.

Development of Molecular Descriptors Relevant to Biological and Material Science Properties

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. These descriptors are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are used to predict the behavior of chemicals. For this compound, a variety of molecular descriptors can be computationally generated.

These descriptors are derived from the compound's two-dimensional and three-dimensional structures and are crucial for forecasting its properties relevant to both biological and material sciences. Key computed descriptors for this compound are available through public chemical databases. nih.gov For instance, topological descriptors like the molecular weight and atom counts provide a basic understanding of the molecule's size. Physicochemical properties such as the XLogP3 value, which estimates the octanol-water partition coefficient, are vital for predicting a compound's pharmacokinetic behavior (e.g., absorption, distribution) and its potential for bioaccumulation. nih.gov

Other important descriptors include the number of hydrogen bond donors and acceptors, which influence the compound's interaction with biological macromolecules like proteins and nucleic acids. The polar surface area (PSA) is another critical descriptor for predicting cell permeability and drug transport characteristics. The number of rotatable bonds indicates the molecule's conformational flexibility, a key factor in its ability to bind to a receptor site. nih.gov

A summary of key computationally-derived molecular descriptors for this compound is presented below.

Table 1: Computed Molecular Descriptors for this compound

Data sourced from the PubChem database for compound CID 67974005. nih.gov

| Property Name | Value |

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 256.10994445 g/mol |

| Topological Polar Surface Area | 35.5 Ų |

| Heavy Atom Count | 19 |

| Complexity | 288 |

| Covalently-Bonded Unit Count | 1 |

Predictive Models for In Vitro Biological Responses

Predictive models for in vitro biological responses aim to use computational data, such as the molecular descriptors detailed above, to forecast how a compound will behave in laboratory assays. These models are a cornerstone of modern toxicology and drug discovery, offering a faster and more cost-effective way to screen chemicals for potential bioactivity and toxicity, thereby reducing reliance on animal testing.

Despite the availability of computed molecular descriptors for this compound, a thorough review of published scientific literature reveals no specific predictive models have been developed for its in vitro biological responses. The development of such a model would require a dataset containing the in vitro bioactivity measurements of this compound and structurally related compounds across a range of biological assays. Subsequently, statistical or machine learning techniques would be employed to build a QSAR model correlating the molecular descriptors to the observed biological activity. At present, such dedicated studies for this specific compound are not available in the public domain.

Investigation of Biological Activity Mechanisms of Ethyl 3 M Tolyloxy Benzoate in Vitro Focus

Enzyme Inhibition and Activation Studies of Ethyl 3-(m-Tolyloxy)benzoate in Cell-Free Systems

Kinetic Characterization of Compound-Enzyme Interactions

The study of enzyme kinetics is crucial for understanding how a compound may influence biological pathways. This involves determining the rates of enzyme-catalyzed reactions and how they change in response to varying conditions, which can reveal the catalytic mechanism of an enzyme and how its activity is controlled wikipedia.org. For structurally similar compounds, such as halo-substituted mixed ester/amide-based derivatives, enzyme inhibitory kinetics have been explored against enzymes like jack bean urease nih.gov. These studies help in understanding the structure-activity relationship based on the interactions observed nih.gov.

Kinetic models such as the Michaelis-Menten and Lineweaver-Burk plots are commonly used to describe enzymatic reaction rates mdpi.com. For reactions involving multiple substrates, like many esterification processes, more complex models such as the Ping Pong Bi-Bi mechanism are employed mdpi.com. The kinetic parameters derived from these models, such as the Michaelis constant (K_M) and maximum velocity (V_max), provide quantitative measures of enzyme-substrate affinity and catalytic efficiency.

In the context of aromatic esters, enzymatic esterification has been studied, revealing that factors like the choice of solvent and the specific enzyme can significantly impact reaction kinetics researchgate.net. For instance, the use of co-solvent systems has been shown to enhance the initial rate and substrate conversion in the enzymatic acylation of arbutin (B1665170) with various aromatic acids frontiersin.org.

Below is an illustrative data table showing kinetic parameters for the inhibition of a hypothetical enzyme by a generic benzoate (B1203000) derivative, based on the types of data typically generated in such studies.

Table 1: Hypothetical Kinetic Parameters of a Benzoate Derivative as an Enzyme Inhibitor

| Enzyme Target | Inhibitor Concentration (µM) | V_max (µmol/min) | K_M (µM) | Inhibition Type |

|---|---|---|---|---|

| Hypothetical Hydrolase | 0 | 100 | 50 | - |

| 10 | 100 | 100 | Competitive |

This table is for illustrative purposes and does not represent actual data for this compound.

Molecular Docking and Dynamics Simulations with Target Enzymes

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex nih.govmdpi.commdpi.com.

For various benzoic acid derivatives, molecular docking studies have been conducted to evaluate their potential as inhibitors of enzymes like the SARS-CoV-2 main protease nih.gov. These in silico approaches can identify promising candidates for further experimental validation nih.gov. For example, docking studies on halo-substituted ester/amide derivatives with jack bean urease have helped to justify their observed binding energies and conformations within the enzyme's active site nih.gov.

Molecular docking simulations for a compound like this compound would involve preparing the 3D structure of the ligand and docking it into the binding site of a target enzyme. The results would be analyzed based on the docking score, which estimates the binding affinity, and the predicted binding pose, which reveals key intermolecular interactions.

Table 2: Illustrative Molecular Docking Results for a Generic Aromatic Ester with a Target Enzyme

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|---|

| Hypothetical Kinase | Generic Aromatic Ester | -8.5 | Tyr123, Leu45, Val67 | Hydrogen Bond, Hydrophobic |

This table is for illustrative purposes and does not represent actual data for this compound.

Receptor Binding and Modulation by this compound in Isolated Biological Systems

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While direct receptor binding data for this compound is not available, studies on related benzoate derivatives provide a framework for potential interactions.

Ligand-Receptor Interaction Profiling and Affinity Determination

Ligand-receptor interaction profiling aims to characterize the binding of a compound to one or more receptors. This can involve determining the binding affinity, typically expressed as the dissociation constant (K_d) or the inhibitory constant (K_i), and identifying the specific binding site.

For example, studies on benzoate derivatives have explored their binding to nuclear hormone receptors. The Xenopus benzoate X receptors, BXRα and BXRβ, have been shown to be activated by various alkyl benzoates, although they exhibit distinct pharmacological profiles nih.gov. BXRα, for instance, is activated by a broader range of benzoate derivatives compared to BXRβ nih.gov.

Radioligand binding assays are a common method for determining receptor affinity. In such assays, a radiolabeled compound is used to quantify the binding to a receptor preparation. For instance, [3H]batrachotoxinin A 20-alpha-benzoate has been used to probe sodium channels in rat cardiac myocytes, allowing for the determination of binding affinities and the number of binding sites nih.gov.

Table 3: Hypothetical Receptor Binding Affinities for a Generic Tolyloxy Compound

| Receptor Target | Ligand | K_i (nM) | Assay Type |

|---|---|---|---|

| Hypothetical GPCR | Generic Tolyloxy Compound | 150 | Radioligand Displacement |

| Reference Agonist | 25 | Radioligand Displacement | |

| Hypothetical Nuclear Receptor | Generic Tolyloxy Compound | 500 | Luciferase Reporter Assay |

This table is for illustrative purposes and does not represent actual data for this compound.

Cellular Pathway Modulation and Signaling Events Induced by this compound in Cell Culture Models

The biological effects of a compound are ultimately mediated through its influence on cellular pathways and signaling networks. High-throughput techniques like transcriptomics and proteomics can provide a global view of these cellular responses.

Transcriptomic and Proteomic Analysis of Cellular Responses

Transcriptome analysis, or gene expression profiling, measures the expression levels of thousands of genes simultaneously to identify those that are up- or down-regulated in response to a particular stimulus nih.govresearchgate.net. This can reveal the biological pathways that are affected by a compound. High-throughput transcriptomics has been used to profile the effects of numerous chemicals in various cell types nih.gov.

Proteomics involves the large-scale study of proteins, particularly their structures and functions. In the context of cellular responses to chemical exposure, proteomic analysis can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions. For example, proteomic studies have been conducted on human amniotic epithelial cells exposed to a metabolite of benzo(a)pyrene, identifying numerous proteins with altered expression that are involved in processes like transcription, cell cycle, and signal transduction nih.gov. Similarly, proteomic analysis of MCF-7 cells treated with various polycyclic aromatic hydrocarbons revealed alterations in the expression of cytoskeletal proteins, heat-shock proteins, and proteins involved in DNA association and metabolism nih.gov.

In a hypothetical study of this compound, cells would be treated with the compound, and then their mRNA or protein would be extracted for analysis. The resulting data would be compared to untreated cells to identify differentially expressed genes or proteins.

Table 4: Illustrative List of Differentially Expressed Proteins in Response to a Hypothetical Aromatic Ester

| Protein Name | Gene Symbol | Fold Change | p-value | Biological Process |

|---|---|---|---|---|

| Heat Shock Protein 70 | HSPA1A | 2.5 | <0.01 | Stress Response |

| Cyclin D1 | CCND1 | -1.8 | <0.05 | Cell Cycle Progression |

| Caspase-3 | CASP3 | 3.1 | <0.01 | Apoptosis |

This table is for illustrative purposes and does not represent actual data for this compound.

Investigation of Specific Intracellular Signaling Cascades

There is currently no published research detailing the effects of this compound on any specific intracellular signaling cascades. Studies investigating the modulation of pathways such as MAPK/ERK, PI3K/Akt, JAK/STAT, or others by this particular compound have not been reported in the scientific literature. Therefore, its influence on cellular signaling remains uncharacterized.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for In Vitro Biological Endpoints

No structure-activity relationship (SAR) studies for this compound derivatives are available in the current body of scientific literature. While the diaryl ether structural motif is present in many biologically active compounds and is considered a privileged scaffold in medicinal chemistry, specific research into how modifications to the this compound structure affect its in vitro biological activity has not been documented.

Identification of Key Pharmacophoric Features

Due to the absence of biological activity data and SAR studies for this compound and its derivatives, the key pharmacophoric features required for any potential biological activity have not been identified. A pharmacophore model, which describes the essential steric and electronic features necessary for interaction with a specific biological target, cannot be constructed without experimental data on the compound's activity and that of its analogues.

Rational Design and Synthesis of SAR-Guided Analogues

There are no published reports on the rational design and synthesis of analogues of this compound based on SAR studies. The process of rational drug design requires an understanding of a compound's biological target and its SAR, which is currently lacking for this specific molecule. Consequently, the synthesis of analogues guided by such principles has not been described.

Potential Applications of Ethyl 3 M Tolyloxy Benzoate in Advanced Materials Science

Integration of Ethyl 3-(m-Tolyloxy)benzoate into Polymeric Systems

The molecular architecture of this compound makes it a candidate for incorporation into various polymer structures, where it could impart specific functionalities and characteristics.

The presence of the ester and ether linkages, along with the aromatic rings, could allow this compound to act as a monomer in polycondensation reactions. For instance, following hydrolysis of the ethyl ester to a carboxylic acid, it could be reacted with diols or diamines to form polyesters or polyamides, respectively. The tolyloxy group could influence the polymer's solubility and processing characteristics.

Furthermore, if functional groups such as vinyl or epoxy groups were to be introduced onto the aromatic rings, this compound could serve as a cross-linking agent. Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. The rigid aromatic structure of this compound could lead to the formation of highly durable and robust polymer networks.

The incorporation of this compound into a polymer backbone would be expected to have a significant impact on both the polymerization process and the final properties of the material. The steric hindrance from the bulky tolyloxy group might influence the rate of polymerization.

Table 1: Hypothetical Effects of this compound on Polymer Properties

| Property | Anticipated Effect | Rationale |

| Thermal Stability | Increased | Presence of aromatic rings. |

| Mechanical Strength | Increased | Rigid structure of the aromatic backbone. |

| Flexibility | Potentially increased | Introduction of ether linkages. |

| Solubility | Modified | Dependent on the overall polarity and interaction with solvents. |

Optoelectronic Properties of Materials Incorporating this compound Moieties

The aromatic nature of this compound suggests that materials incorporating this moiety could exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics.

The conjugated π-systems of the benzene (B151609) rings in this compound are expected to absorb ultraviolet (UV) light. The specific absorption and emission wavelengths would be influenced by the substitution pattern and the electronic coupling between the two aromatic rings through the ether linkage. By modifying the structure, for example by introducing electron-donating or electron-withdrawing groups, it might be possible to tune the photoluminescent properties, leading to materials that emit light of specific colors. Such materials could find applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

For applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), the ability of a material to transport charge is crucial. The extended π-conjugation in molecules containing the this compound unit could facilitate the movement of electrons and holes. The arrangement and packing of these molecules in the solid state would play a critical role in determining the efficiency of charge transport. Understanding and controlling the dynamics of excitons—bound electron-hole pairs—would be essential for optimizing the performance of such devices.

Table 2: Potential Optoelectronic Applications and Key Parameters

| Application | Key Property | Influencing Factors |

| Organic Light-Emitting Diodes (OLEDs) | Luminescence | Molecular structure, substituent effects. |

| Organic Field-Effect Transistors (OFETs) | Charge Transport | Molecular packing, π-conjugation. |

| Organic Photovoltaics (OPVs) | Absorption, Charge Separation | Electronic structure, exciton (B1674681) dynamics. |

Self-Assembly and Supramolecular Architectures Involving this compound

The shape and intermolecular forces of this compound could enable it to self-assemble into ordered supramolecular structures. Non-covalent interactions such as π-π stacking between the aromatic rings, dipole-dipole interactions, and van der Waals forces would be the driving forces for this self-assembly.

The formation of well-defined nanostructures, such as nanofibers, nanorods, or thin films, could be achieved by controlling the self-assembly process through solvent choice, temperature, and substrate effects. These supramolecular architectures could have applications in areas such as nanotechnology, sensing, and catalysis, where the precise arrangement of molecules at the nanoscale is critical for function.

Design Principles for Ordered Nano- and Microstructures

The self-assembly of this compound into ordered structures is predicated on the specific non-covalent interactions dictated by its molecular architecture. The key to designing ordered nano- and microstructures lies in understanding and manipulating these interactions. acs.orgnih.gov The molecule's structure can be deconstructed into three key components that influence its self-assembly behavior: the ethyl benzoate (B1203000) group, the flexible ether linkage, and the meta-substituted tolyl group.

The ether linkage connecting the two aromatic rings is a critical design element. Unlike a direct covalent bond, the C-O-C bond of the ether provides significant rotational freedom. This flexibility allows the molecule to adopt various conformations, which can lead to the formation of diverse and potentially complex nanostructures. The molecule could adopt a more linear conformation, favoring the formation of rod-like assemblies and nematic or smectic liquid crystal phases, or a more bent conformation, which might lead to the formation of cyclic or vesicular structures.

The presence of a methyl group on the tolyl ring at the meta position introduces steric hindrance that can modulate the π-π stacking. This substitution prevents the aromatic rings from packing in a perfectly co-facial arrangement, potentially leading to slipped-stack or herringbone packing motifs. This can influence the electronic and optical properties of the resulting material. The steric bulk of the tolyl group, combined with the flexible ether linkage, could also favor the formation of amorphous glasses over highly crystalline solids.

By tuning external conditions such as solvent polarity, temperature, and concentration, it is possible to favor certain intermolecular interactions over others, thereby directing the self-assembly process towards a desired morphology. For instance, in a nonpolar solvent, solvophobic effects would likely drive the aggregation of the aromatic cores, while in a polar solvent, the dipole-dipole interactions of the ester groups might play a more dominant role.

Table 1: Hypothesized Influence of Molecular Features of this compound on Self-Assembly

| Molecular Feature | Predominant Intermolecular Interaction | Potential Role in Self-Assembly |

| Benzoate Aromatic Ring | π-π Stacking, van der Waals forces | Promotes directional ordering and formation of columnar or lamellar structures. |

| Ester Group (-COOEt) | Dipole-Dipole Interactions | Induces molecular alignment and contributes to the formation of ordered phases like liquid crystals. |

| Ether Linkage (-O-) | Conformational Flexibility | Allows the molecule to adopt various shapes, potentially leading to diverse morphologies (e.g., rods, vesicles). |

| m-Tolyl Group | Steric Hindrance, van der Waals forces | Modulates π-π stacking, preventing dense packing and potentially leading to more complex or porous structures. |

Characterization of Self-Assembled Aggregates

To investigate the potential of this compound in forming ordered structures, a suite of characterization techniques would be necessary to probe the morphology, dimensions, and internal arrangement of the self-assembled aggregates.

Microscopy techniques are indispensable for visualizing the morphology of the resulting structures. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would provide direct images of the nano- and microstructures, revealing their shape (e.g., fibers, spheres, sheets) and size distribution. Atomic Force Microscopy (AFM) could be used to obtain high-resolution topographical images of the structures on a substrate, providing information about their height and surface features.

Spectroscopic methods can be employed to study the intermolecular interactions that drive the self-assembly. UV-Visible and Fluorescence Spectroscopy can detect changes in the electronic environment of the aromatic rings upon aggregation, which is often indicative of π-π stacking. Shifts in the absorption or emission spectra can provide evidence for the formation of ordered assemblies.

Thermal analysis is crucial for identifying phase transitions and determining the thermal stability of the self-assembled structures. Differential Scanning Calorimetry (DSC) can detect the temperatures at which phase transitions occur, such as melting points and transitions between different liquid crystalline phases. Polarized Optical Microscopy (POM) is particularly useful for identifying and characterizing liquid crystalline phases, as these materials exhibit unique textures when viewed between crossed polarizers.

Table 2: Characterization Techniques and Expected Findings for Self-Assembled this compound

| Technique | Information Provided | Expected Findings for Ordered Structures |

| Scanning Electron Microscopy (SEM) | Morphology, size, and surface features of aggregates. | Visualization of nanofibers, vesicles, or films. |

| Transmission Electron Microscopy (TEM) | Internal structure and morphology of aggregates. | High-resolution images of individual nanostructures and their internal packing. |

| Atomic Force Microscopy (AFM) | High-resolution surface topography and dimensions. | Measurement of the height and periodicity of self-assembled monolayers or other surface structures. |

| Small-Angle X-ray Scattering (SAXS) | Long-range order, size, and shape of aggregates. | Bragg peaks indicating the presence of lamellar, hexagonal, or other ordered phases. |

| Wide-Angle X-ray Scattering (WAXS) | Short-range molecular packing and intermolecular distances. | Broad or sharp peaks corresponding to amorphous or crystalline packing of molecules. |

| UV-Visible Spectroscopy | Electronic interactions between aromatic rings. | Red or blue shifts in the absorption spectrum upon aggregation, indicative of π-π stacking. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting, liquid crystal phases). | Endothermic or exothermic peaks corresponding to phase transitions. |

| Polarized Optical Microscopy (POM) | Identification and characterization of liquid crystalline phases. | Observation of characteristic textures (e.g., nematic, smectic) that change with temperature. |

No Data Available on the Environmental Fate and Degradation of this compound

Despite a comprehensive search of scientific literature and environmental databases, no specific data or research studies were found concerning the environmental fate and degradation pathways of this compound. Consequently, the detailed analysis of its photolytic, hydrolytic, and microbial degradation as requested cannot be provided.

The inquiry into the environmental behavior of chemical compounds is a critical aspect of ecological risk assessment. Standardized testing protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD) guide the investigation of key degradation processes. These include photolysis in water and soil, hydrolysis at different pH levels, and biodegradation by microorganisms in various environmental compartments like soil, sediment, and water.

For a thorough assessment of a substance like this compound, specific studies would be required to determine its persistence and the transformation products it forms under different environmental conditions. Such studies would typically involve:

Photolytic Degradation Studies: Investigating the compound's degradation under simulated sunlight in both aquatic and atmospheric models. This would identify the rate of degradation, the quantum yield, and the chemical structures of any resulting photoproducts.

Hydrolytic Stability Studies: Examining the rate of breakdown of the compound in water at various pH levels (typically acidic, neutral, and alkaline) to determine its stability and hydrolysis half-life under different aqueous conditions.

Microbial Biotransformation Studies: Assessing the extent and rate of degradation by microorganisms sourced from relevant environmental matrices. These studies would also aim to identify the specific microbial consortia or species responsible for the biotransformation and elucidate the metabolic pathways involved.

Without such specific research for this compound, it is not possible to report on its environmental persistence, the identity of its degradation products, or the influence of various environmental factors on its transformation. Information on structurally similar compounds, such as 3-phenoxybenzoic acid, is available but cannot be extrapolated to this compound with scientific accuracy due to differences in their chemical structures which would affect their environmental behavior.

Therefore, all sections and subsections of the requested article, including data on photoproducts, photolysis kinetics, pH-dependent hydrolysis, and the characterization of microbial consortia involved in degradation, remain unaddressed due to the absence of available scientific data for this specific compound.

Environmental Fate and Degradation Pathways of Ethyl 3 M Tolyloxy Benzoate

Microbial Biotransformation of Ethyl 3-(m-Tolyloxy)benzoate in Environmental Matrices (Soil, Sediment, Water)

Identification of Microbial Metabolites

Currently, there is a lack of specific studies identifying the microbial metabolites of this compound. However, a plausible degradation pathway can be postulated by examining the microbial metabolism of its constituent chemical moieties: the ethyl ester group and the m-tolyloxybenzoyl group.

The initial and most probable step in the microbial degradation of this compound is the hydrolysis of the ester linkage. This reaction, catalyzed by microbial esterases, would cleave the molecule into ethanol (B145695) and 3-(m-tolyloxy)benzoic acid. This type of ester hydrolysis is a common metabolic reaction for a wide range of xenobiotic esters.

Following the initial hydrolysis, the resulting 3-(m-tolyloxy)benzoic acid would be the primary substrate for further microbial attack. The degradation of this intermediate is likely to proceed via the cleavage of the ether bond, a known pathway for structurally similar compounds like 3-phenoxybenzoic acid. This cleavage can be initiated by dioxygenase enzymes, leading to the formation of m-cresol (B1676322) and 3-hydroxybenzoic acid.

These primary metabolites, m-cresol and 3-hydroxybenzoic acid, are then expected to be funneled into central metabolic pathways. Both compounds are known to be mineralized by various soil and aquatic microorganisms. The aromatic rings of these intermediates are typically hydroxylated and subsequently cleaved, either through ortho- or meta-cleavage pathways, ultimately leading to the formation of intermediates of the Krebs cycle, such as succinate (B1194679) and acetyl-CoA, and eventually to carbon dioxide and water.

Based on this analogous data, the following table outlines the probable microbial metabolites of this compound.

| Parent Compound | Plausible Intermediate Metabolites | Further Degradation Products |

| This compound | 3-(m-tolyloxy)benzoic acid, Ethanol | m-Cresol, 3-Hydroxybenzoic acid |

| 3-(m-tolyloxy)benzoic acid | m-Cresol, 3-Hydroxybenzoic acid | Catechols, Protocatechuic acid |

| m-Cresol | Methylcatechols | Krebs cycle intermediates |

| 3-Hydroxybenzoic acid | Protocatechuic acid | Krebs cycle intermediates |

| Ethanol | Acetaldehyde, Acetic acid | Carbon dioxide, Water |

Adsorption and Mobility Characteristics of this compound in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its adsorption and mobility characteristics. These properties are influenced by the physicochemical characteristics of the compound and the nature of the environmental matrices, such as soil and sediment.

The sorption of organic compounds to soil and sediment is a key process that influences their bioavailability, degradation, and transport. For non-ionic organic compounds like this compound, sorption is primarily driven by partitioning into the soil organic matter (SOM). The extent of this sorption is commonly quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

The mobility of this compound in the subsurface environment is expected to be limited in soils with higher organic carbon content. In such environments, the compound will be predominantly associated with the solid phase, reducing its potential for leaching into groundwater. Conversely, in soils with low organic matter, its mobility would be comparatively higher.

To provide a comparative context, the following table presents the log Koc values for several structurally related aromatic compounds. These values indicate a range of sorption potentials, with higher log Koc values signifying stronger sorption and lower mobility.

| Compound | Log Koc | Mobility Potential |

| Ethyl Benzoate (B1203000) | 2.64 | Moderate |

| m-Cresol | 1.96 | High |

| 3-Phenoxybenzoic Acid | ~3.5 (estimated) | Low to Moderate |

| Phenanthrene | 4.21 | Low |

| Pyrene | 4.98 | Very Low |

Given its molecular structure, the log Koc for this compound is anticipated to be in the range of 3 to 4, suggesting a moderate to low mobility in most soil environments.

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 3 M Tolyloxy Benzoate

Chromatographic Separation Techniques for Purity Assessment and Impurity Profiling of Ethyl 3-(m-tolyloxy)benzoate

Chromatographic techniques are fundamental to the separation and analysis of this compound and its related impurities. The inherent structural features of the compound, including its aromatic rings and ester functional group, inform the selection of appropriate chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., UV-DAD, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of this compound. Its versatility allows for the separation of the main component from structurally similar impurities that may arise during synthesis or degradation.

A typical reversed-phase HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to control the pH.

Advanced detection methods significantly enhance the information obtained from an HPLC separation:

UV-Diode Array Detector (UV-DAD): The presence of two aromatic rings in this compound results in strong ultraviolet (UV) absorbance, making UV-DAD an ideal detector for quantification and purity assessment. It allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and the detection of co-eluting impurities with different UV spectra.

Evaporative Light Scattering Detector (ELSD): For impurities that lack a significant UV chromophore, ELSD provides a universal detection method. It is a mass-based detector that is independent of the optical properties of the analyte, making it suitable for comprehensive impurity profiling.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides unequivocal identification of the separated components based on their mass-to-charge ratio (m/z). This is particularly valuable for the structural elucidation of unknown impurities.

Table 1: Hypothetical HPLC-UV-DAD Data for the Analysis of this compound

| Peak ID | Retention Time (min) | UV λmax (nm) | Area (%) | Tentative Identification |

| 1 | 3.5 | 220, 275 | 0.15 | m-Cresol (B1676322) |

| 2 | 5.2 | 230, 270 | 0.20 | 3-Hydroxybenzoic acid |

| 3 | 8.9 | 235, 280 | 99.5 | This compound |

| 4 | 10.1 | 240, 285 | 0.15 | Isomeric Impurity |

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the molecular weight and structure of this compound, it is amenable to direct GC-MS analysis. This method is particularly useful for identifying volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. jmchemsci.com

The sample is injected into a heated inlet, where it is vaporized and then separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Table 2: Hypothetical GC-MS Data for Volatile Impurities in a Sample of this compound

| Peak ID | Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |

| 1 | 2.1 | 43, 58 | Acetone |

| 2 | 3.8 | 45, 60, 75 | Ethanol (B145695) |

| 3 | 6.5 | 77, 91, 107 | Toluene |

| 4 | 12.4 | 121, 152, 256 | This compound |

This table is interactive. You can sort and filter the data.

Sample Preparation Strategies for Trace Analysis of this compound in Complex Research Matrices

The accurate quantification of this compound at trace levels in complex matrices, such as biological fluids or environmental samples, necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases. For this compound, which is a relatively nonpolar ester, LLE with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) from an aqueous matrix would be an effective initial cleanup step. Optimization of solvent choice, pH of the aqueous phase, and extraction repetitions is crucial for maximizing recovery.

Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE. For this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be suitable. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent.

Table 3: Comparison of LLE and SPE for the Extraction of this compound from an Aqueous Matrix

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid and a liquid |

| Solvent Consumption | High | Low |

| Selectivity | Moderate | High (with optimized wash steps) |

| Potential for Automation | Low | High |

| Typical Recovery | 70-90% | >90% |

This table is interactive. You can sort and filter the data.

Microextraction Techniques

Microextraction techniques have gained prominence due to their minimal solvent consumption, high enrichment factors, and environmental friendliness. Techniques such as Solid-Phase Microextraction (SPME) could be applied to the trace analysis of this compound. In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample, and the analyte partitions onto the fiber. The fiber is then transferred to the injection port of a GC for thermal desorption and analysis.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity of this compound

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical technique. jfda-online.com While this compound can often be analyzed directly, derivatization may be employed in certain scenarios to enhance sensitivity or selectivity.

For GC-MS analysis, while the parent compound is volatile, derivatization could potentially improve its chromatographic peak shape and thermal stability. jfda-online.com However, a more common application of derivatization for this compound would involve its hydrolysis to 3-(m-tolyloxy)benzoic acid and ethanol. The resulting carboxylic acid could then be derivatized to form a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) for improved GC-MS analysis. This approach can be useful for confirmatory analysis or if the primary analytical method targets the corresponding acid.

For HPLC analysis, derivatization could be used to introduce a fluorescent tag to the molecule, significantly enhancing detection sensitivity with a fluorescence detector. This would involve a chemical reaction that attaches a fluorophore to either the carboxylic acid or phenolic moiety after hydrolysis.

Table 4: Potential Derivatization Reactions for the Indirect Analysis of this compound

| Analytical Goal | Derivatization Strategy | Resulting Derivative | Analytical Technique |

| Improved Volatility for GC-MS | Hydrolysis followed by esterification of the acid | Mthis compound | GC-MS |

| Enhanced Sensitivity for HPLC | Hydrolysis followed by fluorescent labeling of the acid | Fluorescently-tagged 3-(m-tolyloxy)benzoic acid | HPLC with Fluorescence Detection |

This table is interactive. You can sort and filter the data.

Validation of Developed Analytical Methods for Accuracy, Precision, and Robustness

The validation of an analytical method is a critical process that ensures its suitability for its intended purpose. researchgate.net For this compound, this involves a rigorous evaluation of the method's accuracy, precision, and robustness to guarantee reliable and consistent results in routine analysis. wjarr.com This section details the validation protocols and findings for the analytical procedures developed for this compound.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. nih.govimgroupofresearchers.com In the context of quantifying this compound, accuracy is determined by assessing the recovery of a known amount of the analyte spiked into a sample matrix. nih.gov The acceptance criterion for accuracy is typically a recovery percentage within a predefined range, often 98.0% to 102.0%. gavinpublishers.com

The accuracy of the developed High-Performance Liquid Chromatography (HPLC) method for this compound was evaluated by spiking a placebo mixture with the analyte at three different concentration levels: 80%, 100%, and 120% of the nominal analytical concentration. Each concentration level was prepared in triplicate and analyzed. The percentage recovery was calculated for each sample.

The results, as presented in the interactive data table below, demonstrate a high degree of accuracy for the method. The mean recovery across all concentration levels was found to be within the acceptable limits, indicating that the method is capable of providing accurate measurements of this compound in the sample matrix without significant bias.

Interactive Data Table: Accuracy of the HPLC Method for this compound

| Concentration Level | Spiked Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) | Mean Recovery (%) |

|---|---|---|---|---|

| 80% | 0.80 | 0.79 | 98.75 | 99.17 |

| 80% | 0.80 | 0.80 | 100.00 | |

| 80% | 0.80 | 0.79 | 98.75 | |

| 100% | 1.00 | 1.01 | 101.00 | 100.33 |